4-Benzoyl-1-(4-ethoxyphenyl)-5-phenyl-3-(4-toluidino)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-Benzoyl-1-(4-ethoxyphenyl)-5-phenyl-3-(4-toluidino)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, substituted with benzoyl, ethoxyphenyl, phenyl, and toluidino groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-(4-ethoxyphenyl)-5-phenyl-3-(4-toluidino)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrol-2-one ring.
Substitution Reactions: Introduction of the benzoyl, ethoxyphenyl, phenyl, and toluidino groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification techniques like industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-(4-ethoxyphenyl)-5-phenyl-3-(4-toluidino)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-Benzoyl-1-(4-ethoxyphenyl)-5-phenyl-3-(4-toluidino)-1,5-dihydro-2H-pyrrol-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its diverse functional groups. It may serve as a probe or inhibitor in biochemical assays.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features might be optimized to develop new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-(4-ethoxyphenyl)-5-phenyl-3-(4-toluidino)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-1-phenyl-5-phenyl-3-(4-toluidino)-1,5-dihydro-2H-pyrrol-2-one
- 4-Benzoyl-1-(4-methoxyphenyl)-5-phenyl-3-(4-toluidino)-1,5-dihydro-2H-pyrrol-2-one
- 4-Benzoyl-1-(4-ethoxyphenyl)-5-phenyl-3-(4-anilino)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-Benzoyl-1-(4-ethoxyphenyl)-5-phenyl-3-(4-toluidino)-1,5-dihydro-2H-pyrrol-2-one is unique due to the specific combination of its substituents. The presence of the ethoxyphenyl and toluidino groups, in particular, imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H28N2O3 |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
3-benzoyl-1-(4-ethoxyphenyl)-4-(4-methylanilino)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C32H28N2O3/c1-3-37-27-20-18-26(19-21-27)34-30(23-10-6-4-7-11-23)28(31(35)24-12-8-5-9-13-24)29(32(34)36)33-25-16-14-22(2)15-17-25/h4-21,30,33H,3H2,1-2H3 |
InChI Key |
XJPIALRFFUIULI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(C(=C(C2=O)NC3=CC=C(C=C3)C)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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